3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine
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Overview
Description
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a sulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve consistent and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine
- 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine
Uniqueness
Compared to similar compounds, 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[3-(trifluoromethyl)benzenesulfonyl]azetidine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2S/c18-17(19,20)14-5-2-6-16(7-14)25(23,24)22-10-15(11-22)21-8-12-3-1-4-13(12)9-21/h2,5-7,12-13,15H,1,3-4,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODISZFQSRUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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